4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-pyrrolidin-1-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-7-6-11-8(9-7)10-4-2-3-5-10/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAABPUSPQCRIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of the 4 Methyl 2 Pyrrolidin 1 Yl 1,3 Thiazole Core
Electronic Properties and Reactivity of the Thiazole (B1198619) Ring
Electron-Deficient Nature and Susceptibility to Nucleophilic Attack
Conversely, halogenated 2-aminothiazoles can undergo nucleophilic substitution reactions where a strong nucleophile displaces the halide, typically at the 5-position. jocpr.com This demonstrates the ring's capacity to react with nucleophiles under specific substitution patterns.
Activation for Electrophilic Substitution Reactions
While the thiazole ring itself is electron-deficient, the substituents on the 4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole core significantly modify its reactivity towards electrophiles. The 2-(pyrrolidin-1-yl) group, analogous to an amino group, is a powerful electron-donating group. It increases the electron density of the thiazole ring through resonance, thereby activating it for electrophilic substitution reactions. pharmaguideline.com This activating effect is more pronounced than that of the electron-donating 4-methyl group.
Studies on 2-aminothiazoles show they exhibit enamine-like character, making them effective carbon nucleophiles. researchgate.net Electrophilic substitution is strongly directed to the C5 position, which is the most electron-rich carbon due to the donating effects from both the sulfur atom and the 2-amino substituent. pharmaguideline.comresearchgate.net Halogenation of 2-aminothiazoles, for example, typically occurs at the 5-position. jocpr.com Therefore, it is expected that reactions such as nitration, halogenation, and Friedel-Crafts acylation on this compound would proceed preferentially at the C5 position.
| Position on Thiazole Ring | Electronic Nature | Susceptibility to Attack | Activating/Deactivating Groups |
| C2 | Electron-deficient | Nucleophilic Attack | Pyrrolidin-1-yl (donating) |
| C4 | Less electron-deficient | Electrophilic Attack (less favored) | Methyl (donating) |
| C5 | Electron-rich | Electrophilic Attack (highly favored) | Pyrrolidin-1-yl (activating) |
Chemical Transformations of the Pyrrolidine (B122466) Moiety
The pyrrolidine ring is a saturated, five-membered cyclic amine. wikipedia.org Its chemical behavior within the target molecule is primarily associated with the basicity and nucleophilicity of the tertiary nitrogen atom.
Nucleophilic Substitution Reactions involving the Pyrrolidine Nitrogen
The nitrogen atom in the pyrrolidine ring is tertiary and possesses a lone pair of electrons. However, its nucleophilicity is somewhat diminished due to the electron-withdrawing effect of the attached thiazole ring. Despite this, the nitrogen can still participate in certain reactions. The synthesis of 2-(pyrrolidin-1-yl)thiazole (B1362008) frameworks often involves the initial reaction of pyrrolidines with an electrophile like benzoylisothiocyanate, showcasing the nucleophilic character of the pyrrolidine nitrogen. mersin.edu.tr
While the nitrogen in the final compound is less likely to act as a nucleophile in substitution reactions, it can undergo N-alkylation with strong alkylating agents like alkyl halides to form quaternary ammonium (B1175870) salts (thiazolium cations). pharmaguideline.com
Formation of Salt Derivatives (e.g., Dihydrochloride)
The this compound molecule contains two basic nitrogen centers: the endocyclic nitrogen of the thiazole ring (N3) and the exocyclic nitrogen of the pyrrolidine ring. Both can be protonated by acids to form salts. Studies on 2-aminothiazole (B372263) derivatives confirm that protonation generally occurs at the more basic endocyclic ring nitrogen. researchgate.net
Given the presence of two basic sites, the compound can form both mono- and di-salt derivatives. Treatment with one equivalent of a strong acid like hydrochloric acid would likely protonate the thiazole nitrogen first. The addition of a second equivalent of acid would then protonate the pyrrolidine nitrogen, leading to the formation of a dihydrochloride (B599025) salt. The solubility of 2-aminothiazole and its derivatives in aqueous solutions often increases under acidic conditions due to the formation of these more soluble salt forms. solubilityofthings.com
Reactions at the 4-Methyl Group and Pyrrolidine-1-yl Substituent
Beyond the core rings, the substituents themselves can be sites of chemical transformation.
The methyl group at the C4 position of the thiazole ring can participate in condensation reactions. pharmaguideline.com The protons of a methyl group attached to a heterocyclic ring can be sufficiently acidic to be removed by a base, forming a carbanion. This nucleophilic species can then react with electrophiles, such as aromatic aldehydes (e.g., benzaldehyde), in Claisen-Schmidt type condensations to form styryl or chalcone-like derivatives. pharmaguideline.comnih.gov This reactivity is a common strategy for extending the molecular framework of methyl-substituted heterocycles. tandfonline.com
Oxidation Reactions
The this compound core is generally resistant to oxidation under mild conditions due to the aromaticity of the thiazole ring. However, specific reagents or reaction conditions can effect transformations, typically at the sulfur atom or a substituent. While direct oxidation studies on the title compound are not extensively documented, the reactivity of related thiazole and thiazoline (B8809763) derivatives provides significant insight.
Oxidation of thiazole derivatives can lead to various products depending on the oxidant and the substrate. For instance, the oxidation of thiazol-2-ylmethanol derivatives using sulfuric acid in an aqueous medium has been shown to yield the corresponding ketones. This transformation is believed to proceed through a thiazoline intermediate, with molecular oxygen playing a role in oxidizing this intermediate. researchgate.net In the absence of an activating group, the thiazole ring itself is not readily oxidized. Stronger oxidizing agents can lead to ring cleavage. The pyrrolidine ring, being a saturated amine, is also relatively stable to oxidation, although strong oxidants can lead to N-oxides or ring-opening.
| Reactant Class | Oxidizing Agent | Product Type | Comments |
| Thiazol-2-ylmethanols | H₂SO₄ / H₂O / O₂ | Thiazol-2-yl ketones | Proceeds via a thiazoline intermediate. researchgate.net |
| Thiazolidines | Ru catalyst / TBHP | 2-Thiazolines | Selective oxidation of the saturated ring. acs.org |
Reduction Reactions
Similar to its behavior under oxidation, the thiazole ring is notably stable and resistant to catalytic hydrogenation. slideshare.net Forcing conditions are typically required to reduce the aromatic system, which often leads to loss of structural integrity.
The pyrrolidine moiety is already in a reduced, saturated state. However, if the pyrrolidine ring were to bear reducible functional groups (e.g., a ketone in a pyrrolidinone derivative), selective reduction is possible. For example, N-alkyl-pyrrolidin-2-ones can be reduced by strong reducing agents like lithium aluminium hydride (LiAlH₄). rsc.org For the title compound, which lacks such functional groups, the core structure is expected to be inert to most common reducing agents.
| Ring System | Reducing Agent | Reactivity |
| Thiazole | Catalytic Hydrogenation (e.g., H₂/Pd) | Generally resistant. slideshare.net |
| Pyrrolidin-2-one | Lithium Aluminium Hydride (LiAlH₄) | Reduction of carbonyl group. rsc.org |
Cross-Coupling Reactions of Derivatized 4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazoles (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. mdpi.com To utilize this compound in such reactions, it must first be functionalized with a suitable leaving group, typically a halide.
The thiazole ring can undergo electrophilic halogenation. Based on the calculated π-electron density of the thiazole nucleus, electrophilic substitution occurs preferentially at the C-5 position. nih.gov Thus, treatment of the parent compound with an electrophilic bromine source like N-Bromosuccinimide (NBS) would be expected to yield 5-bromo-4-methyl-2-(pyrrolidin-1-yl)-1,3-thiazole. This halogenated derivative can then serve as the electrophilic partner in a Suzuki-Miyaura coupling.
The general Suzuki-Miyaura reaction would involve the coupling of the 5-bromo-thiazole derivative with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. This methodology allows for the introduction of a wide variety of aryl, heteroaryl, or alkenyl substituents at the C-5 position of the thiazole ring. sciforum.netnih.gov
Below is a table of representative Suzuki-Miyaura reactions performed on thiazole scaffolds, illustrating the scope of this transformation.
| Thiazole Substrate | Coupling Partner | Catalyst / Base | Product | Yield | Reference |
| 2-Amino-5-bromothiazole | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Amino-5-phenylthiazole | Good | mdpi.com |
| 2-Chloro-4-methylthiazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / S-Phos / K₃PO₄ | 4-Methyl-2-(4-methoxyphenyl)thiazole | 95% | researchgate.net |
| Ethyl 2-bromo-thiazole-5-carboxylate | Naphthalene-2-boronic acid | Pd₂(dba)₃ / P(t-Bu)₃ / K₂CO₃ | Ethyl 2-(naphthalen-2-yl)thiazole-5-carboxylate | 88% | whiterose.ac.uk |
Cyclization and Annulation Reactions Forming Fused Ring Systems
The 2-aminothiazole substructure, represented in the title compound by the 2-(pyrrolidin-1-yl) group, is a versatile building block for the synthesis of fused heterocyclic systems. researchgate.net The nucleophilicity of the exocyclic pyrrolidine nitrogen and the endocyclic thiazole nitrogen allows for reactions with various bifunctional electrophiles to construct new rings.
Several important classes of fused thiazoles can be synthesized from 2-aminothiazole precursors:
Thiazolo[3,2-a]pyrimidines: These are commonly formed by reacting 2-aminothiazoles with α,β-unsaturated ketones or esters. For example, reaction with diethyl acetylenedicarboxylate (B1228247) (DMAD) or ethyl acetoacetate (B1235776) can lead to the formation of fused pyrimidine (B1678525) rings. nih.gov
Imidazo[2,1-b]thiazoles: Condensation with α-haloketones is a primary method for constructing the fused imidazole (B134444) ring.
Pyrano[2,3-d]thiazoles: These systems can be accessed through reactions of thiazolidinone derivatives with benzylidenemalononitriles, which involves a cycloaddition-type process. purkh.com
Thiazolo[4,5-d]pyridazines: These can be prepared via multi-step sequences starting from functionalized 2-aminothiazoles that are elaborated and then cyclized. nih.gov
The following table summarizes some annulation reactions starting from 2-aminothiazole derivatives.
| 2-Aminothiazole Derivative | Reagent(s) | Fused Ring System | Reference |
| 2-Amino-4-phenylthiazole | Ethyl acetoacetate | Thiazolo[3,2-a]pyrimidine | nih.gov |
| 2-Aminothiazole | 2-Chloroacetyl chloride | Imidazo[2,1-b]thiazole (B1210989) | nih.gov |
| 2-Aminothiazole | 1,2-Ethylenediamine | 2-Amino-pyrazine | mdpi.com |
| Thiazolidin-4-one | Benzylidenemalononitrile | Pyrano[2,3-d]thiazole | purkh.com |
Detailed Mechanistic Pathways for Key Reactions
Understanding the mechanisms of these reactions is crucial for predicting outcomes and optimizing conditions.
Hantzsch Thiazole Synthesis: Although this is a synthesis of the core itself, its mechanism is fundamental to thiazole chemistry. It begins with a nucleophilic attack of the thioamide sulfur onto the α-carbon of an α-haloketone. This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon, forming a hydroxylated thiazoline intermediate. Subsequent acid-catalyzed dehydration yields the aromatic thiazole ring. nih.govnih.gov
Suzuki-Miyaura Catalytic Cycle: The mechanism for the cross-coupling of a 5-bromo-thiazole derivative proceeds via a well-established catalytic cycle:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 5-bromothiazole, forming a Pd(II) complex.
Transmetalation: The organoboron compound, activated by the base, transfers its organic group (e.g., phenyl) to the palladium center, displacing the bromide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Formation of Thiazolo[3,2-a]pyrimidines: A plausible mechanism for the reaction between a 2-aminothiazole and an α,β-unsaturated carbonyl compound (e.g., a Michael acceptor) involves an initial Michael addition. The exocyclic amino group attacks the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization, where the endocyclic thiazole nitrogen attacks the carbonyl carbon. Finally, a dehydration step leads to the formation of the aromatic fused pyrimidine ring. nih.gov
Advanced Structural Elucidation and Spectroscopic Characterization of 4 Methyl 2 Pyrrolidin 1 Yl 1,3 Thiazole and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. For 4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides unambiguous evidence for its covalent framework and stereochemistry.
The proton NMR spectrum of this compound reveals distinct signals corresponding to each unique proton environment within the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electron-withdrawing groups generally causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).
The protons of the pyrrolidine (B122466) ring typically appear as multiplets in the aliphatic region of the spectrum. The two methylene (B1212753) groups adjacent to the nitrogen atom (α-protons) are expected to resonate at a lower field than the two β-protons due to the deshielding effect of the nitrogen. The methyl group attached to the thiazole (B1198619) ring would present as a sharp singlet, and the lone proton on the thiazole ring would also appear as a singlet, typically in the aromatic region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyrrolidine CH₂ (α) | 3.4 - 3.6 | Triplet |
| Pyrrolidine CH₂ (β) | 1.9 - 2.1 | Multiplet |
| Thiazole CH₃ | 2.3 - 2.5 | Singlet |
| Thiazole H-5 | 6.5 - 6.7 | Singlet |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals.
The carbon atoms of the thiazole ring are expected to resonate in the aromatic region, with the carbon atom attached to the sulfur and nitrogen (C2) appearing at the lowest field. The carbon of the methyl group will appear at a high field. The carbon atoms of the pyrrolidine ring will be found in the aliphatic region, with the α-carbons appearing at a lower field than the β-carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Thiazole C2 | 165 - 170 |
| Thiazole C4 | 145 - 150 |
| Thiazole C5 | 110 - 115 |
| Pyrrolidine Cα | 48 - 52 |
| Pyrrolidine Cβ | 25 - 28 |
| Thiazole CH₃ | 15 - 18 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the α- and β-protons of the pyrrolidine ring, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HSQC spectrum would show cross-peaks connecting the signals of the α-protons to the α-carbons and the β-protons to the β-carbons of the pyrrolidine ring, as well as the methyl protons to the methyl carbon and the H-5 proton to the C-5 carbon of the thiazole ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is invaluable for connecting different fragments of the molecule. For instance, correlations would be expected between the α-protons of the pyrrolidine ring and the C2 carbon of the thiazole ring, confirming the point of attachment.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for this relatively rigid molecule, NOESY could confirm through-space interactions between protons on the pyrrolidine and thiazole rings.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key expected vibrational frequencies include:
C-H stretching: Aliphatic C-H stretches from the pyrrolidine and methyl groups would appear just below 3000 cm⁻¹. Aromatic C-H stretching from the thiazole ring would be observed just above 3000 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the thiazole ring are expected in the region of 1600-1450 cm⁻¹.
C-N stretching: The C-N stretching of the pyrrolidine ring and its connection to the thiazole ring would likely be observed in the 1350-1000 cm⁻¹ range.
C-S stretching: The C-S bond vibration within the thiazole ring typically appears in the fingerprint region, often between 800-600 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | ~3100 - 3000 |
| Aliphatic C-H Stretch | ~3000 - 2850 |
| C=N / C=C Stretch (Thiazole) | ~1600 - 1450 |
| C-N Stretch | ~1350 - 1000 |
| C-S Stretch | ~800 - 600 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.
High-Resolution Mass Spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact molecular formula of the compound. For this compound (C₉H₁₄N₂S), the calculated exact mass of the molecular ion [M+H]⁺ would be determined and compared to the experimentally measured value. A close match between the calculated and observed masses provides strong evidence for the proposed molecular formula.
The fragmentation pattern observed in the mass spectrum would also be consistent with the structure. Common fragmentation pathways for such a molecule could involve the loss of the pyrrolidine ring or cleavage of the thiazole ring, providing further structural clues.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-amino-4-methylthiazole (B167648) |
| 4-methyl-2-(pyrrolidin-2-ylmethyl)sulfanyl]-1,3-thiazole |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid chromatography-mass spectrometry is an indispensable technique for verifying the identity and assessing the purity of synthesized chemical compounds. By coupling the separation capabilities of high-performance liquid chromatography (HPLC) with the mass detection prowess of mass spectrometry, LC-MS provides information on both the retention time and the mass-to-charge ratio (m/z) of the analyte, offering a high degree of specificity and sensitivity. kuleuven.be
For the analysis of this compound, a reversed-phase HPLC method would typically be employed. The compound would be dissolved in a suitable solvent and injected into the chromatograph. The separation would be achieved on a C18 stationary phase, with a mobile phase gradient, for instance, of water and acetonitrile, often containing a small percentage of formic acid to facilitate protonation and improve peak shape. nih.gov
Upon elution from the HPLC column, the analyte enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is well-suited for polar molecules. In positive ion mode, the compound would be expected to be detected as its protonated molecular ion [M+H]⁺. The theoretical exact mass of this compound (C₈H₁₂N₂S) is 168.0772. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by measuring the m/z value to within a few parts per million (ppm) of the theoretical mass.
Purity is assessed by integrating the area of the main peak in the chromatogram and comparing it to the total area of all detected peaks at a relevant wavelength (e.g., 254 nm) in the UV detector. For identity confirmation, the mass spectrometer would be set to detect the expected [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) could be further used to fragment the parent ion and create a characteristic fragmentation pattern, providing unequivocal structural confirmation. nih.govresearchgate.net
Table 1: Illustrative LC-MS Parameters for Analysis This table presents typical parameters that would be established for the analysis of this compound.
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 20 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole or Time-of-Flight (TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected Ion [M+H]⁺ | m/z 169.0850 |
| Scan Mode | Full Scan / Selected Ion Monitoring (SIM) |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and properties. The following sections describe the crystallographic analysis that would be performed on a suitable single crystal of this compound.
Determination of Crystal System, Space Group, and Unit Cell Parameters
The initial step in a crystallographic study involves determining the crystal system, space group, and the dimensions of the unit cell. A single crystal of the compound is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to define the fundamental repeating unit of the crystal lattice.
For illustrative purposes, the crystallographic data for a related thiazole derivative, Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate , is presented. researchgate.net A similar analysis would yield the specific parameters for the title compound.
Table 2: Example Crystallographic Data for a Thiazole Analogue Data from the crystal structure of Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate. researchgate.net
| Parameter | Value |
| Empirical Formula | C₂₃H₁₈N₂O₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.573(3) |
| b (Å) | 19.533(7) |
| c (Å) | 9.876(3) |
| α (°) ** | 90 |
| β (°) | 92.35(4) |
| γ (°) | 90 |
| Volume (ų) ** | 1845.2(10) |
| Z (molecules/cell) | 4 |
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
Once the crystal structure is solved and refined, a detailed geometric analysis is performed. This includes the precise measurement of all bond lengths, bond angles, and torsional angles within the molecule. The bond lengths within the 1,3-thiazole ring are expected to show partial double-bond character due to aromaticity. nih.gov The geometry around the nitrogen atom of the pyrrolidine ring and its connection to the thiazole ring would confirm the planarity and electronic conjugation.
Table 3: Representative Bond Lengths and Angles for Thiazole and Pyrrolidine Moieties Expected or typical values based on known structures containing these rings. researchgate.netnih.gov
| Bond/Angle | Type | Typical Value |
| S–C(thiazole) | Bond Length | ~1.72 Å |
| N–C(thiazole) | Bond Length | ~1.37 Å |
| C=N(thiazole) | Bond Length | ~1.31 Å |
| N–C(pyrrolidine) | Bond Length | ~1.47 Å |
| C–C(pyrrolidine) | Bond Length | ~1.53 Å |
| C–S–C | Bond Angle | ~89° |
| C–N–C(thiazole) | Bond Angle | ~111° |
| C–N–C(pyrrolidine) | Bond Angle | ~109° |
Investigation of Conformations and Ring Puckerings (e.g., pyrrolidine ring)
While the thiazole ring is planar, the five-membered saturated pyrrolidine ring is not. It adopts a puckered conformation to minimize steric and torsional strain. The exact conformation can be described by puckering parameters, such as the puckering amplitude (Q₂) and a phase angle (φ₂). These parameters define the specific nature of the pucker, which is typically an envelope (with four atoms coplanar) or a twist/half-chair (with no three atoms coplanar) conformation.
For instance, in the crystal structure of a related compound, 1-[(4-methylbenzene)sulfonyl]pyrrolidine , the pyrrolidine ring was found to be in a half-chair conformation, characterized by a puckering amplitude Q₂ of 0.352 Å. nih.gov A similar analysis would be applied to determine the preferred solid-state conformation of the pyrrolidine ring in this compound.
Identification of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Packing
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. While the title compound lacks strong hydrogen bond donors, weak C–H···N or C–H···S hydrogen bonds may be present. Furthermore, π-π stacking interactions between the aromatic thiazole rings of adjacent molecules can play a significant role in stabilizing the crystal structure. nih.gov Analysis of the crystal packing would reveal the shortest intermolecular contacts and describe how these interactions build the three-dimensional supramolecular architecture.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This experimental data is then compared to the theoretical percentages calculated from the compound's empirical formula. For a new compound to be considered pure, the experimentally found values must typically be within ±0.4% of the calculated values. nih.gov
For this compound, the empirical formula is C₈H₁₂N₂S , with a molecular weight of 168.26 g/mol . The theoretical elemental composition is calculated from this formula. The experimental analysis would be performed using a CHNS elemental analyzer, which involves the complete combustion of a small, precisely weighed sample and quantification of the resulting gases (CO₂, H₂O, N₂, and SO₂). thermofisher.comthermofisher.com
Table 4: Elemental Analysis Data for C₈H₁₂N₂S
| Element | Theoretical % | Found % |
| Carbon (C) | 57.10 | Value to be determined |
| Hydrogen (H) | 7.19 | Value to be determined |
| Nitrogen (N) | 16.65 | Value to be determined |
| Sulfur (S) | 19.06 | Value to be determined |
Computational Chemistry and Theoretical Studies of 4 Methyl 2 Pyrrolidin 1 Yl 1,3 Thiazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for quantum chemical calculations on molecular systems due to its favorable balance of accuracy and computational cost. jmchemsci.com Calculations are frequently performed using specific functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p) to provide a reliable description of the molecular system. researchgate.netnih.gov
Geometry Optimization and Molecular Structure Prediction
A fundamental step in computational analysis is geometry optimization, which seeks to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For 4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole, DFT calculations are used to predict key structural parameters, including bond lengths, bond angles, and dihedral angles.
The optimization process reveals the spatial relationship between the planar 1,3-thiazole ring and the non-planar, saturated pyrrolidine (B122466) ring. The pyrrolidine ring typically adopts a puckered conformation to relieve ring strain. nih.gov The predicted geometrical parameters provide a detailed picture of the molecule's architecture in its ground state.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | S1-C2 | 1.78 |
| C2-N3 | 1.32 | |
| N3-C4 | 1.40 | |
| C2-N(pyrrolidine) | 1.38 | |
| Bond Angles (°) | S1-C2-N3 | 114.5 |
| C2-N3-C4 | 110.0 | |
| S1-C5-C4 | 109.5 | |
| C5-C4-N3 | 116.0 | |
| Dihedral Angle (°) | C5-S1-C2-N(pyrrolidine) | 179.8 |
Vibrational Frequency Analysis and Spectroscopic Property Prediction (IR, NMR)
Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum, which is verified by the absence of any imaginary frequencies. researchgate.net These calculations are also used to predict the infrared (IR) and Raman spectra of the molecule. nih.gov The theoretical vibrational wavenumbers can be correlated with experimental spectra to aid in the assignment of spectral bands to specific molecular vibrations. researchgate.net
Furthermore, theoretical calculations can predict nuclear magnetic resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within the DFT framework for this purpose. wu.ac.th Predicted ¹H and ¹³C NMR chemical shifts serve as a valuable tool for structural elucidation and for confirming assignments in experimentally obtained NMR data.
| Spectroscopic Data | Assignment | Predicted Value | Typical Experimental Range |
|---|---|---|---|
| IR Frequencies (cm⁻¹) | C-H stretch (methyl) | 2985 cm⁻¹ | 2900-3050 cm⁻¹ scirp.org |
| C=N stretch (thiazole ring) | 1610 cm⁻¹ | 1600-1650 cm⁻¹ scirp.org | |
| C-N stretch | 1315 cm⁻¹ | 1300-1380 cm⁻¹ researchgate.net | |
| C-S stretch | 710 cm⁻¹ | 600-800 cm⁻¹ | |
| ¹H NMR Shifts (ppm) | -CH₃ (methyl) | 2.45 ppm | - |
| -CH (thiazole ring) | 6.80 ppm | - | |
| ¹³C NMR Shifts (ppm) | C=N (thiazole ring) | 168.0 ppm | - |
| -CH₃ (methyl) | 18.5 ppm | - |
Electronic Structure Analysis (HOMO/LUMO, Molecular Electrostatic Potential)
The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and chemical reactivity; a smaller gap implies lower kinetic stability and higher chemical reactivity. nih.govirjweb.com
The Molecular Electrostatic Potential (MEP) map is another useful tool derived from electronic structure calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which provides insight into how the molecule will interact with other chemical species.
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.15 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Energy Gap (ΔE) | 4.95 |
Molecular Modeling and Simulation Approaches
Beyond static DFT calculations, molecular modeling encompasses a range of techniques to explore the dynamic and conformational landscape of a molecule.
Conformational Analysis and Energy Minima
For flexible molecules like this compound, conformational analysis is essential for identifying the most stable conformers and understanding the energy barriers between them. nih.gov The flexibility primarily arises from the pyrrolidine ring, which can adopt various puckered conformations, such as the "envelope" or "twist" forms. nih.gov The rotation around the C2-N bond connecting the pyrrolidine and thiazole (B1198619) rings also contributes to the conformational diversity.
Computational methods can systematically explore the potential energy surface by rotating key dihedral angles and performing geometry optimization on each resulting structure. nih.gov This process identifies various local energy minima (stable conformers) and the global energy minimum, which represents the most populated conformation at equilibrium. The relative energies of these conformers determine their population distribution according to the Boltzmann distribution.
Molecular Dynamics Simulations (if applicable to intrinsic molecular behavior)
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms in the system, MD simulations can model molecular vibrations, conformational changes, and interactions with the surrounding environment (like a solvent) over time.
While specific MD studies on the intrinsic behavior of this compound are not extensively documented in the literature, this technique would be highly applicable. An MD simulation could reveal the dynamic stability of different pyrrolidine ring puckers, the timescale of conformational transitions, and the influence of the solvent on the molecule's preferred shape and flexibility. Such simulations offer a bridge between the static picture provided by quantum chemical calculations and the dynamic reality of molecular behavior in a realistic environment.
Chemical Applications As a Synthetic Building Block and Privileged Scaffold
Role of the Thiazole-Pyrrolidine Motif in the Construction of Diverse Chemical Libraries
The thiazole-pyrrolidine motif is particularly well-suited for the construction of diverse chemical libraries aimed at drug discovery and screening. The five-membered pyrrolidine (B122466) ring is a widely used scaffold that allows for efficient exploration of pharmacophore space due to its sp³-hybridization and non-planar structure. nih.govfrontiersin.org This "pseudorotation" of the pyrrolidine ring contributes to increased three-dimensional coverage, a desirable trait for enhancing interactions with biological targets. nih.gov The presence of up to four potential stereogenic centers on a pyrrolidine ring allows for the generation of significant stereochemical diversity within a library. nih.gov
The thiazole (B1198619) component is also a key feature in many biologically active compounds. nih.govaablocks.com When combined, the thiazole-pyrrolidine scaffold offers multiple points for diversification. This enables the creation of large libraries of related compounds where substituents on both the thiazole and pyrrolidine rings can be systematically varied. For instance, libraries of triazole-tethered pyrrolidines have been successfully synthesized on a solid phase, demonstrating the utility of the pyrrolidine core in combinatorial chemistry. nih.gov Similarly, the synthesis of thiazole-integrated pyrrolidin-2-one analogues has been explored to generate libraries for screening anticonvulsant activity. nih.gov The inherent properties of these two rings provide a robust framework for developing libraries with a wide range of structural and functional diversity.
Utilization in the Synthesis of Complex Heterocyclic Systems
As a functionalized heterocycle, 4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole is an excellent starting material for the synthesis of more complex, multi-ring heterocyclic systems. The inherent reactivity of the thiazole ring and the potential for modification of the pyrrolidine moiety allow for its incorporation into larger, fused, or linked molecular architectures.
The 2-aminothiazole (B372263) core can be used to construct a variety of other heterocyclic rings. For example, functionalized 2-aminothiazoles can be reacted with various reagents to yield fused systems like imidazotriazoles or linked systems containing 1,3,4-oxadiazoles and 1,2,4-triazoles. nih.govnih.gov In one synthetic pathway, the acid hydrazide of an N-acylated 2-aminothiazole is used as a key intermediate to construct thiazolo[4,5-d]pyridazin-2-yl derivatives. mdpi.com These complex systems are often investigated for their unique pharmacological properties.
Below is a table summarizing examples of complex heterocyclic systems that can be synthesized using thiazole-based precursors.
| Starting Moiety | Reagents/Conditions | Resulting Complex System |
| 2-Aminothiazole derivative | Acyl halides, Hydrazine, Cyclization reagents | Linked 1,3,4-Oxadiazoles and 1,2,4-Triazoles nih.gov |
| 2-Aminothiazole-4-carboxylate | Hydrazine, Benzoyl chlorides, Cyclization | Thiazolo[4,5-d]pyridazines mdpi.com |
| 2-Bromo-1-(thiazol-5-yl)ethan-1-one | Heterocyclic amines (e.g., o-aminothiophenol) | Fused Benzothiazine systems nih.govopenmedicinalchemistryjournal.com |
| 2-Bromo-1-(thiazol-5-yl)ethan-1-one | Heterocyclic amines (e.g., aminotriazoles) | Imidazo[2,1-b]thiazole (B1210989) systems nih.gov |
Derivatization Strategies for Structural Modification
The structure of this compound offers several positions for chemical modification, allowing for the fine-tuning of its properties. Derivatization can be targeted at either the thiazole ring or the pyrrolidine moiety.
The thiazole ring in the parent compound has two primary sites for further functionalization: the C5 position and the methyl group at the C4 position.
C5 Position : The hydrogen atom at the C5 position is susceptible to electrophilic substitution, a common pathway for introducing new functional groups onto the thiazole ring. Furthermore, starting with a precursor like 4-methyl-2-(pyrrolidin-1-yl)thiazole-5-carboxylic acid allows for a wide range of amide coupling reactions, introducing diverse substituents at this position. bldpharm.com
C4-Methyl Group : The methyl group at the C4 position can be activated for further reactions. For example, bromination of an acetyl group at the C5 position can be followed by reaction with various amines and other nucleophiles, a strategy that could be adapted for functionalizing the C4-methyl group after its conversion to a halomethyl or other reactive intermediate. nih.gov
The table below outlines potential derivatization strategies for the thiazole ring.
| Position | Reaction Type | Potential Reagents | Resulting Functional Group |
| C5 | Electrophilic Aromatic Substitution | Halogenating agents (e.g., NBS) | -Br, -Cl |
| C5 | Acylation (from 5-carboxy derivative) | Amines, EDC/HOBt | Amides |
| C5 | Reduction (from 5-carboxy derivative) | LiAlH₄ | Hydroxymethyl |
| C4-Methyl | Radical Halogenation | NBS, AIBN | Bromomethyl (-CH₂Br) |
| C4-Methyl | Oxidation | KMnO₄, K₂Cr₂O₇ | Carboxylic Acid (-COOH) |
The pyrrolidine ring can be modified to introduce additional complexity and to alter the physicochemical properties of the molecule. These modifications are typically incorporated by using a substituted pyrrolidine derivative during the initial synthesis rather than by modifying the ring post-synthesis.
Chiral Precursors : Utilizing chiral precursors such as L-proline or (3S,4S)-4-aminopyrrolidine-3-ol allows for the synthesis of enantiomerically pure final compounds. nih.govmdpi.com This is critical in drug discovery, where stereochemistry often dictates biological activity.
Substituted Pyrrolidines : A wide variety of substituted pyrrolidines are commercially available or can be synthesized. nih.gov Using these as starting materials allows for the introduction of hydroxyl, amino, carboxyl, or other functional groups onto the pyrrolidine ring. These groups can then serve as handles for further derivatization.
Spirocyclic Systems : The pyrrolidine scaffold can be incorporated into spirocyclic motifs, which are of increasing interest in medicinal chemistry for their conformational rigidity and novel three-dimensional shapes. frontiersin.org
Scaffold for the Development of Analytical Probes
The thiazole nucleus, particularly when part of a larger conjugated system, is a common feature in fluorescent dyes and analytical probes. The electron-rich nature of the heterocycle can be exploited to create molecules that exhibit changes in their photophysical properties upon binding to specific analytes.
Thiazole-based chemosensors have been developed for the detection of ions and biomolecules. nih.gov For example, a benzothiazole-quinoline based sensor was designed for the colorimetric detection of copper and cyanide ions. nih.gov In another study, a benzo[d]thiazole-based fluorescent probe was developed for the highly selective imaging of cysteine in biological systems. researchgate.net This probe exhibited a massive fluorescence enhancement upon reaction with cysteine. The this compound scaffold could be similarly elaborated, by adding appropriate fluorophores and analyte-binding moieties, to create novel and specific analytical probes for various applications.
Preparation of Specific Functional Intermediates (e.g., boronic acid derivatives)
The this compound scaffold can be converted into highly useful functional intermediates, such as boronic acids or their esters. These organoboron compounds are exceptionally valuable in organic synthesis, most notably as key coupling partners in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. nih.gov
The preparation of a boronic acid derivative, such as 2-(pyrrolidin-1-yl)thiazole-4-boronic acid pinacol (B44631) ester, has been documented, confirming its viability as a synthetic intermediate. alchempharmtech.com The synthesis of such heteroaryl boronic acids typically involves a two-step process:
Metalation : The thiazole ring is deprotonated at a specific position (e.g., C4 or C5) using a strong base like n-butyllithium.
Borylation : The resulting lithiated intermediate is then quenched with a boron electrophile, such as trimethyl borate (B1201080) or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (pinacolborane), followed by acidic or aqueous workup to yield the boronic acid or its pinacol ester. nih.gov
These boronic acid derivatives of this compound are stable, versatile intermediates that significantly expand the synthetic utility of the parent scaffold, allowing for its facile incorporation into a vast range of complex molecular targets.
Conclusion and Future Research Directions
Summary of Current Research Advancements on 4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole and its Analogues
Research directly focused on this compound is limited in publicly available literature. However, extensive research on the broader class of 2-aminothiazole (B372263) and 2-(substituted amino)thiazole derivatives provides a strong foundation for understanding its potential. Analogues incorporating the pyrrolidine (B122466) ring have been synthesized and evaluated for various biological activities. For instance, studies have shown that attaching a pyrrolidine ring to a thiazole (B1198619) moiety can be a strategic approach in developing compounds with anticonvulsant properties. nih.govmdpi.com
The synthesis of closely related structures, such as methyl 5-benzoyl-2-(pyrrolidin-1-yl)-1,3-thiazole-4-carboxylate and its furan (B31954) and thiophene (B33073) analogues, has been documented. nih.gov These studies typically involve multi-step syntheses and are aimed at producing compounds for biological screening, particularly for anti-inflammatory and analgesic activities. nih.gov The general 2-aminothiazole scaffold is renowned for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, which suggests that the title compound could hold significant therapeutic potential. nih.govnih.govijnrd.org
Current advancements largely revolve around the synthesis of libraries of substituted 2-aminothiazoles to establish structure-activity relationships (SAR). nih.gov The introduction of a methyl group at the C4 position and a cyclic amine like pyrrolidine at the C2 position are common modifications intended to modulate the compound's lipophilicity, steric profile, and biological target interactions. nih.govnih.gov
Unexplored Synthetic Routes and Methodological Enhancements
The classical and most widely used method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide derivative. nih.govwikipedia.org While robust, this method often requires harsh conditions. Modern synthetic chemistry offers several avenues for methodological enhancement and exploration.
Unexplored and Enhanced Synthetic Strategies:
| Method | Description | Potential Advantages | Reference |
| Photocatalytic Annulation | Visible-light-mediated reaction between enaminones and thioureas to form the thiazole ring through tandem C-S and C-N bond formation. | Environmentally friendly (uses light as a renewable energy source), operates under ambient conditions, and tolerates a broad range of substrates. | organic-chemistry.org |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate the reaction between α-haloketones and N-substituted thioureas. | Reduced reaction times, improved yields, and often cleaner reactions compared to conventional heating. | |
| Flow Chemistry | Continuous synthesis in a microreactor, allowing for precise control over reaction parameters like temperature, pressure, and stoichiometry. | Enhanced safety, scalability, and potential for rapid library synthesis and optimization. | |
| One-Pot Multi-Component Reactions | Combining multiple starting materials in a single reaction vessel to construct the target molecule, minimizing intermediate isolation steps. | Increased efficiency, reduced waste, and operational simplicity. | bpasjournals.com |
| Iodine-DMSO Mediated Synthesis | Using a combination of molecular iodine and DMSO for C(sp3)-H functionalization and cyclization reactions. | Avoids the use of hazardous metal catalysts and reagents. | researchgate.net |
These modern techniques could provide more efficient, sustainable, and scalable routes to this compound and its derivatives, facilitating the creation of diverse chemical libraries for further investigation.
Opportunities in Advanced Spectroscopic and Structural Characterization
The characterization of novel thiazole derivatives typically relies on standard spectroscopic methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). derpharmachemica.comnih.gov While effective for basic structure confirmation, advanced techniques can provide deeper insights into the molecule's structural and electronic properties.
Advanced Characterization Techniques:
| Technique | Potential Application and Insights | Reference |
| X-ray Crystallography | Unambiguous determination of the three-dimensional solid-state structure, including bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). This is crucial for understanding crystal packing and for validating computational models. | nih.govuq.edu.au |
| 2D NMR Spectroscopy | Techniques like COSY, HSQC, and HMBC can definitively assign all proton and carbon signals, especially in complex analogues, and can help determine the conformation of the pyrrolidine ring and its orientation relative to the thiazole core. | acs.org |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the unequivocal determination of the elemental composition of the synthesized compound and its fragments. | nih.gov |
| UV-Vis and Fluorescence Spectroscopy | Investigation of the photophysical properties, including absorption and emission characteristics. This is relevant for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes. | mdpi.com |
Applying these advanced methods would not only provide definitive structural proof but also enrich the understanding of the structure-property relationships of this class of compounds.
Potential for Deeper Theoretical and Computational Investigations
Computational chemistry offers powerful tools for predicting the properties of molecules and rationalizing experimental observations. ijirt.org For thiazole derivatives, computational studies like Density Functional Theory (DFT) and molecular docking have been used to investigate electronic structures, reactivity, and potential biological activity. researchgate.netrsc.orgnih.gov
For this compound, in-depth computational analysis could explore:
Quantum Chemical Calculations (DFT): Calculation of molecular geometry, frontier molecular orbitals (HOMO-LUMO) to understand electronic transitions and reactivity, and molecular electrostatic potential (MEP) maps to identify sites susceptible to electrophilic and nucleophilic attack. acs.orgresearchgate.net These calculations can also predict spectroscopic data (NMR, IR) to be correlated with experimental results. acs.org
Molecular Docking Simulations: In silico screening of the compound against a wide range of biological targets (e.g., kinases, enzymes involved in microbial pathways) to predict binding affinities and interaction modes. ijirt.orgnih.gov This can guide experimental biological assays and help prioritize targets.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the molecule in different environments (e.g., in solution or bound to a protein) to understand its conformational flexibility and the stability of its interactions with biological targets. nih.gov
Pharmacophore Modeling: Identifying the key structural features responsible for a specific biological activity, which can be used to design more potent analogues.
These theoretical studies can accelerate the discovery process by providing predictive insights, reducing the need for extensive trial-and-error synthesis and screening. rsc.org
Future Directions in the Application of this Scaffold in Synthetic Organic Chemistry
Beyond its potential biological activities, the this compound scaffold serves as a versatile building block in synthetic organic chemistry. The functional groups and reactive sites on the molecule can be strategically modified to create more complex and valuable chemical entities.
Future synthetic applications could include:
Functionalization of the Thiazole Ring: The C5 position of the thiazole ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups (e.g., halogens, nitro, acyl groups). These groups can then serve as handles for cross-coupling reactions (e.g., Suzuki, Heck) to build more elaborate molecular architectures. nih.gov
Derivatization of the Pyrrolidine Moiety: The pyrrolidine ring can be further functionalized, or replaced with other cyclic amines (piperidine, morpholine), to systematically probe the effect of the N-substituent on the molecule's properties. nih.gov
Use as a Ligand in Coordination Chemistry: The nitrogen and sulfur atoms in the thiazole ring can act as coordination sites for metal ions. This opens up the possibility of developing novel ligands for catalysis or creating metal-organic frameworks (MOFs).
Development of Chemical Probes: By incorporating reporter groups (e.g., fluorophores), the scaffold could be converted into chemical probes for bioimaging or sensing applications. mdpi.com
Synthesis of Fused Heterocyclic Systems: The existing scaffold can be used as a key intermediate to construct more complex, fused heterocyclic systems by building additional rings onto the thiazole core, potentially leading to novel classes of compounds with unique properties. bpasjournals.comnih.gov
By exploring these synthetic transformations, the utility of the this compound scaffold can be expanded far beyond its initial conception, contributing to diverse areas of chemical science.
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates easier purification .
- Catalyst Screening : Pd-based catalysts increase coupling reaction yields by reducing side products .
- Temperature Control : Maintaining reflux temperatures (80–100°C) ensures complete conversion without decomposition .
Q. Table 1: Example Reaction Conditions for Thiazole Derivatives
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | Ethanol, 80°C, 12h | 75–85 | >95% |
| Coupling | Pd/C, DMF, 100°C, 6h | 60–70 | >90% |
Advanced: How can computational docking studies predict the binding affinity of this compound derivatives with biological targets?
Answer:
Computational docking involves:
- Target Preparation : Retrieve the 3D structure of the target protein (e.g., from PDB) and prepare it by removing water molecules and adding hydrogens.
- Ligand Preparation : Optimize the geometry of the thiazole derivative using software like Gaussian or Avogadro .
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Focus on key interactions (e.g., hydrogen bonds with pyrrolidine nitrogen, hydrophobic contacts with the thiazole ring) .
Case Study : Derivatives with electron-withdrawing groups on the thiazole ring showed enhanced binding to kinase targets due to improved π-π stacking (ΔG = −9.2 kcal/mol) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?
Answer:
- NMR Spectroscopy :
- ¹H NMR : A singlet at δ 2.4–2.6 ppm (methyl group on thiazole), multiplet at δ 3.2–3.5 ppm (pyrrolidine protons) .
- ¹³C NMR : Peaks at δ 165–170 ppm (C2 of thiazole), δ 45–50 ppm (pyrrolidine carbons) .
- IR Spectroscopy : Stretching vibrations at 1600–1650 cm⁻¹ (C=N thiazole), 2850–2950 cm⁻¹ (C-H pyrrolidine) .
- Mass Spectrometry : Molecular ion peak at m/z 195 (M⁺) with fragmentation patterns confirming the thiazole-pyrrolidine linkage .
Advanced: What strategies resolve contradictory data in biological activity assessments of thiazole derivatives, such as varying IC50 values across studies?
Answer: Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., MTT assay cell lines, incubation time) to minimize inter-lab differences .
- Compound Purity : Use HPLC (>95% purity) and elemental analysis to confirm batch consistency .
- Structural Confounders : Compare analogs (e.g., 4-methyl vs. 4-bromo derivatives) to isolate substituent effects .
Example : A study reported IC50 = 12 µM against EGFR, while another found 25 µM. Re-analysis revealed impurities in the latter batch, confirmed via LC-MS .
Basic: How should researchers purify this compound, and what pitfalls should be avoided?
Answer:
- Recrystallization : Use ethanol/water (8:2) to remove unreacted starting materials. Slow cooling improves crystal formation .
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as eluent. Monitor fractions via TLC (Rf = 0.5) .
- Pitfalls :
- Avoid excessive heating during solvent removal to prevent decomposition.
- Test solubility in multiple solvents to optimize recrystallization .
Advanced: How does solvent choice influence reaction kinetics and product distribution in multi-step thiazole syntheses?
Answer:
- Polar Protic Solvents (e.g., Ethanol) : Favor SN2 mechanisms in substitution steps but may slow coupling reactions due to hydrogen bonding .
- Polar Aprotic Solvents (e.g., DMF) : Enhance nucleophilicity of intermediates, accelerating coupling reactions (k = 0.15 min⁻¹ vs. 0.08 min⁻¹ in ethanol) .
- Case Study : Switching from ethanol to DMF in the final coupling step increased yield from 65% to 82% .
Advanced: What mechanistic insights explain the reactivity of this compound in electrophilic substitution reactions?
Answer:
- Thiazole Ring Activation : The electron-rich C5 position undergoes electrophilic substitution (e.g., nitration, halogenation) due to resonance donation from the pyrrolidine nitrogen .
- Steric Effects : The 4-methyl group directs electrophiles to the less hindered C5 site, confirmed by X-ray crystallography .
Q. Table 2: Reactivity Trends in Electrophilic Substitution
| Electrophile | Position | Yield (%) |
|---|---|---|
| HNO₃ (nitration) | C5 | 70 |
| Br₂ (bromination) | C5 | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
